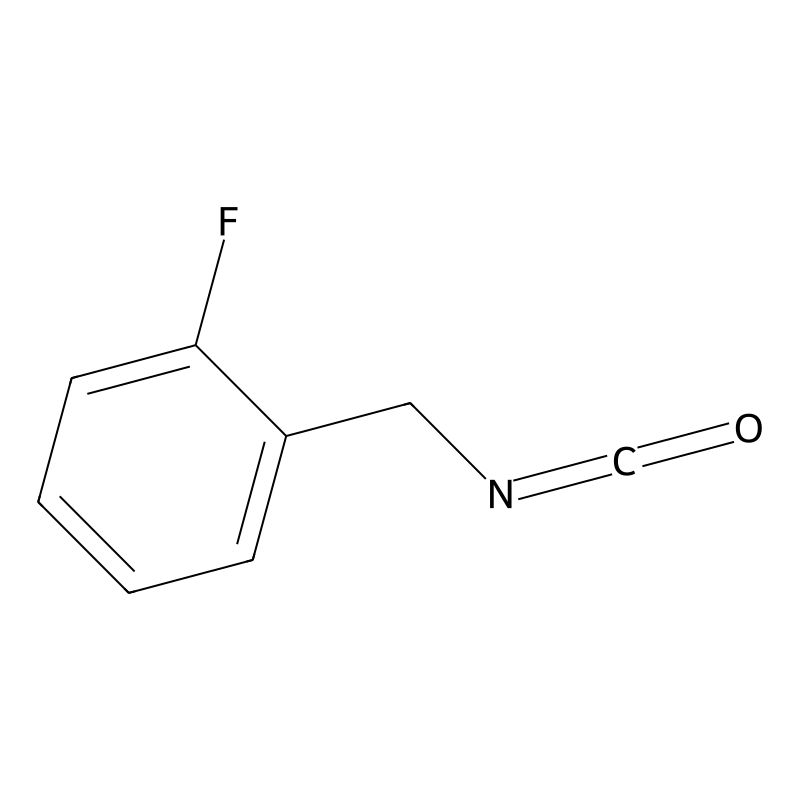

2-Fluorobenzyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Fluorobenzyl isocyanate, with the chemical formula CHFNO and a molecular weight of 151.14 g/mol, is an organic compound characterized by its isocyanate functional group attached to a fluorobenzyl moiety. This compound is typically a colorless to light yellow liquid at room temperature, exhibiting a pungent odor. It is known for its reactivity and potential toxicity, particularly in the context of its handling and storage, as it can release hazardous gases upon decomposition or reaction with moisture .

Synthesis of Functional Materials:

-Fluorobenzyl isocyanate is a valuable intermediate used in the synthesis of various functional materials. Its unique chemical structure, with a fluorine atom attached to the benzyl ring and an isocyanate group (NCO), allows for the creation of molecules with specific properties. Research has explored its application in the synthesis of:

- Polyurethanes: 2-Fluorobenzyl isocyanate can react with polyols (molecules with multiple hydroxyl groups) to form polyurethanes []. These polymers possess tailorable properties like elasticity, thermal stability, and resistance to chemicals, making them desirable for applications in coatings, adhesives, and elastomers [].

Bioconjugation Chemistry:

The isocyanate group in 2-fluorobenzyl isocyanate readily reacts with amine groups, a common functionality found in biomolecules like proteins and antibodies. This property makes it a useful tool in bioconjugation chemistry, a field that focuses on attaching molecules to biological targets. Researchers have employed 2-fluorobenzyl isocyanate to:

- Label biomolecules: By attaching a fluorophore (a light-emitting molecule) or other detectable tag to a biomolecule via 2-fluorobenzyl isocyanate, scientists can track and analyze the biomolecule's behavior in cells or tissues.

Development of Fluorinated Materials:

The presence of a fluorine atom in 2-fluorobenzyl isocyanate influences the material properties of the final product. Fluorine is known to enhance stability, hydrophobicity (water repellency), and electronic properties of molecules. Studies have investigated the use of 2-fluorobenzyl isocyanate for the synthesis of:

- Fluorinated polymers: These polymers may exhibit improved properties compared to their non-fluorinated counterparts, making them potentially useful in applications like membranes for fuel cells or pharmaceuticals.

- Hydrolysis: This compound reacts with water to produce 2-fluorobenzylamine and carbon dioxide. The reaction can be represented as follows:

- Nucleophilic Substitution: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols and amines, leading to the formation of carbamates or ureas .

Several methods exist for synthesizing 2-fluorobenzyl isocyanate:

- From 2-Fluorobenzyl Alcohol: This method involves treating 2-fluorobenzyl alcohol with phosgene or a suitable isocyanating agent under controlled conditions.

- From 2-Fluorobenzylamine: Reacting 2-fluorobenzylamine with phosgene can yield the corresponding isocyanate.

- Direct Fluorination: Fluorination of benzyl isocyanate using fluorinating agents can also produce 2-fluorobenzyl isocyanate.

2-Fluorobenzyl isocyanate finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound can be used in the development of polymeric materials due to its reactivity with nucleophiles.

- Chemical Research: It acts as a reagent in organic synthesis for creating more complex molecules .

Several compounds exhibit structural similarities to 2-fluorobenzyl isocyanate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzyl Isocyanate | CHNO | Commonly used in organic synthesis |

| 4-Fluorobenzyl Isocyanate | CHFNO | Similar reactivity but different fluorine position |

| Phenyl Isocyanate | CHNO | Lacks fluorine substitution |

Uniqueness of 2-Fluorobenzyl Isocyanate

The presence of the fluorine atom in the ortho position relative to the isocyanate group distinguishes 2-fluorobenzyl isocyanate from other related compounds. This substitution can influence its reactivity and biological properties, potentially enhancing its utility in specific

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard